FGL peptide

Description

Properties

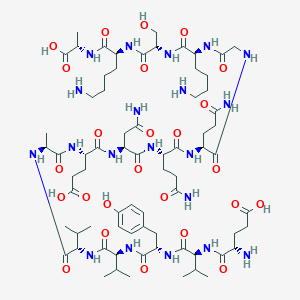

Molecular Formula |

C71H116N20O25 |

|---|---|

Molecular Weight |

1649.8 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H116N20O25/c1-33(2)55(91-70(114)57(35(5)6)90-66(110)46(29-38-15-17-39(93)18-16-38)87-69(113)56(34(3)4)89-59(103)40(74)19-25-53(98)99)68(112)79-36(7)58(102)82-45(22-26-54(100)101)64(108)86-47(30-51(77)96)65(109)85-44(21-24-50(76)95)63(107)84-43(20-23-49(75)94)60(104)78-31-52(97)81-41(13-9-11-27-72)62(106)88-48(32-92)67(111)83-42(14-10-12-28-73)61(105)80-37(8)71(115)116/h15-18,33-37,40-48,55-57,92-93H,9-14,19-32,72-74H2,1-8H3,(H2,75,94)(H2,76,95)(H2,77,96)(H,78,104)(H,79,112)(H,80,105)(H,81,97)(H,82,102)(H,83,111)(H,84,107)(H,85,109)(H,86,108)(H,87,113)(H,88,106)(H,89,103)(H,90,110)(H,91,114)(H,98,99)(H,100,101)(H,115,116)/t36-,37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1 |

InChI Key |

HKTHLRGRESMZQO-RBXNGMIHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Principles of SPPS in FGL Synthesis

The predominant method for synthesizing FGL peptide is Solid Phase Peptide Synthesis (SPPS), which enables the sequential assembly of amino acids while the growing peptide chain remains anchored to an insoluble polymer support. This technique offers significant advantages over solution-phase synthesis, including simplified purification, higher yields, and reduced aggregation of growing peptide chains.

For FGL peptide preparation, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is predominantly employed rather than the Boc (t-butyloxycarbonyl) approach due to its milder reaction conditions and superior raw peptide quality. The general scheme of Fmoc-SPPS involves the orthogonal protection strategy where Fmoc serves as the temporary protecting group for the α-amino function, while side-chain functional groups are protected with acid-labile groups like Boc, tBu, OtBu, Trt, and Pbf.

FGL Synthesis Cycle Using Fmoc-SPPS

The synthesis of FGL peptide via Fmoc-SPPS involves a repetitive cycle of reactions:

a) Resin Preparation: A Rink amide linker is commonly used to anchor the first amino acid (C-terminal alanine in FGL's case) to the solid support.

b) Deprotection: The Fmoc group is removed using piperidine (typically 20-30% in DMF), exposing the free α-amino group for subsequent coupling.

c) Washing: Thorough washing with appropriate solvents (typically DMF and DCM) removes excess reagents and byproducts.

d) Coupling: The activated carboxyl group of the next Fmoc-protected amino acid reacts with the free amino group on the resin-bound peptide. Aminium-derived coupling reagents such as HBTU/HOBt or PyBOP are commonly used as activating agents to enhance coupling efficiency.

e) Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts.

Steps b through e are repeated for each amino acid in the sequence until the entire 15-amino acid chain of FGL is assembled.

f) Final Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which simultaneously removes side-chain protecting groups.

Table 1: Protecting Groups Used in Fmoc-SPPS for FGL Synthesis

| Group | Protecting Groups | Cleavage Reagent | Stable Against |

|---|---|---|---|

| Nα | Fmoc | Piperidine | Trifluoroacetic acid |

| Side chain | Boc, tBu, OtBu, Trt, Pbf | Trifluoroacetic acid | Piperidine |

Structural Variants of FGL Peptide

Tetrameric Dendrimer Configuration

A distinctive feature of many FGL preparations is their assembly as tetrameric dendrimers, which involves coupling four FGL monomers to a lysine backbone. This structural configuration has been shown to enhance the biological activity of the peptide through multivalent interactions with target receptors.

Manufacturers such as Loke A/S (Aarhus, Denmark) and GL Biochem Ltd. (Shanghai, China) have successfully synthesized FGL as tetrameric dendrimers with purity levels exceeding 99% as determined by high-performance liquid chromatography (HPLC).

FGLs Dimeric Structure

Another important variant is FGLs, which consists of two 11-amino acid sequences connected with an iminodiacetyl linker at the N-terminals. The synthesis process for FGLs includes:

a) SPPS of the 11-amino acid sequence using the Fmoc strategy and Rink amide linker as the connection to the resin.

b) Dimerization step with Boc-iminodiacetic acid residue using DIC/HOBt as the activating reagent after solid phase assembly of the peptide.

c) Cleavage from the resin and side-chain deprotection in one step with TFA/H₂O, yielding the crude peptide with a C-terminal amide.

Under the NeuroFGL program, four API batches of FGLs were manufactured in quantities ranging from 320g to 1kg, consistently achieving purities higher than 80%.

Control Peptides for Research

For experimental validation purposes, control peptides such as FGLala are synthesized using identical SPPS protocols but with strategic amino acid substitutions. In FGLala, two glutamine residues are replaced with alanines, creating a peptide with the sequence EVYVVAENAAGKSKA. These control peptides are essential for confirming the specificity of biological effects observed with FGL.

Table 2: Comparison of FGL Peptide Variants

| Variant | Structure | Amino Acid Sequence | Manufacturing Method | Typical Purity |

|---|---|---|---|---|

| FGL | Tetrameric dendrimer | EVYVVAENQQGKSKA | Fmoc-SPPS, dendrimer formation | >99% (HPLC) |

| FGLs | Dimeric peptide | Two 11-aa sequences with iminodiacetyl linker | Fmoc-SPPS, dimerization | >80% |

| FGLala | Tetrameric dendrimer | EVYVVAENAAGKSKA | Fmoc-SPPS, dendrimer formation | >99% (HPLC) |

Purification and Quality Control Procedures

Multi-stage Purification Process

After synthesis, crude FGL peptide undergoes a series of purification steps to achieve pharmaceutical-grade purity:

a) Initial Purification: Preparative reverse-phase HPLC using 0.1% TFA in water/acetonitrile buffer serves as the primary purification method. Eluting fractions are analyzed for purity, and those meeting quality standards are pooled together.

b) Desalting: The pooled fractions undergo another round of preparative reverse-phase HPLC, this time using 0.1% acetic acid in water/acetonitrile buffer. This step removes TFA and replaces it with acetate as the counter ion.

c) Clean Filtration: The purified peptide solution is filtered through a 0.2 micrometer membrane to remove any particulate matter.

d) Lyophilization: The filtered solution is freeze-dried to obtain the final powder form of the peptide.

Analytical Methods for Quality Assessment

Multiple analytical techniques are employed to ensure the quality and integrity of synthesized FGL peptide:

a) HPLC Analysis: The most common method for purity assessment, typically targeting a minimum purity of 99% for research-grade material.

b) Mass Spectrometry: Used to confirm the molecular weight and sequence identity of the peptide.

c) Capillary Zone Electrophoresis (CZE): A highly sensitive method developed specifically for assessing the aggregation potential of FGL in reconstituted solutions. In this technique, the peptide migrates through a coated silica capillary under an electrical field and is detected by UV absorption. The amount of related substances is quantified as a percentage of total peak area.

d) Stability Testing: Comprehensive stability studies track degradation rates under various storage conditions, providing critical data for formulation and shelf-life determinations.

Formulation Strategies and Stability Considerations

Research Application Formulations

For pre-clinical research, FGL peptide is typically prepared in artificial cerebrospinal fluid (CSF) vehicle solution to facilitate direct administration to the brain. In animal studies, the peptide is often delivered via cannula attached to a Hamilton syringe through polyurethane tubing, with delivery rates controlled by microinjection pumps (typically at 1.61 μl/min).

Pharmaceutical Preparation

For clinical application development, FGL peptide with acetic acid as the counter ion is freeze-dried into precise dosage forms. Under the NeuroFGL program, two vial presentations were developed: one containing 0.2g FGLs and another containing 1g FGLs. However, the freeze-dried vial production was discontinued before Phase I clinical trials concluded, partly due to lower-than-expected toxicity findings that required reassessment of dosing requirements.

Chemical Reactions Analysis

Types of Reactions

The FGL peptide primarily undergoes reactions typical of peptides, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of peptide bonds. Oxidation reactions may involve the formation of disulfide bonds between cysteine residues, although the FGL peptide does not contain cysteine. Reduction reactions can break disulfide bonds if present in modified versions of the peptide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Hydrolysis typically results in smaller peptide fragments or individual amino acids. Oxidation can lead to the formation of modified peptides with disulfide bonds, while reduction reverses these modifications.

Scientific Research Applications

Cognitive Enhancement

FGL peptide has been extensively studied for its role in enhancing learning and memory. Research indicates that administration of FGL improves spatial learning and memory performance in rodent models. For instance, a study demonstrated that acute administration of FGL significantly enhanced long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Neurodegenerative Disease Models

FGL has shown promise in models of neurodegenerative diseases:

- Alzheimer’s Disease : In animal models, FGL administration alleviated cognitive deficits associated with beta-amyloid toxicity and improved synaptic function .

- Chronic Stress Models : FGL mitigated the adverse effects of chronic stress on hippocampal function, suggesting its potential as a therapeutic agent for stress-related cognitive decline .

Ischemic Brain Injury

FGL exhibits protective effects against ischemic brain injury. Studies have indicated that it reduces neuronal cell death following ischemic episodes, enhancing recovery outcomes in animal models .

Table 1: Summary of FGL Peptide Research Findings

Table 2: Mechanisms of Action of FGL Peptide

| Mechanism | Description |

|---|---|

| Neuroprotection | Protects neurons from oxidative stress and injury |

| Neurotrophic Effects | Promotes neuronal survival via FGFR activation |

| Anti-inflammatory | Reduces microglial activation and cytokine release |

Case Study 1: Cognitive Enhancement in Rodents

A study investigated the effects of FGL on learning and memory using a Morris water maze test. Rodents treated with FGL showed significantly improved performance compared to control groups, indicating enhanced spatial learning capabilities. The results suggest that FGL may facilitate synaptic plasticity through FGFR modulation .

Case Study 2: Neuroprotection in Ischemic Models

In a gerbil model of transient global ischemia, administration of FGL resulted in decreased neuronal loss in the hippocampus compared to untreated controls. This study highlights the potential of FGL as a therapeutic agent for stroke recovery .

Mechanism of Action

The FGL peptide exerts its effects by mimicking the action of the neural cell adhesion molecule (NCAM). It binds to the fibroblast growth factor receptor 1 (FGFR1), inducing autophosphorylation of the receptor and subsequent activation of various intracellular signaling pathways . These pathways include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the calcium/calmodulin-dependent protein kinase (CaMK) pathway . Through these mechanisms, the FGL peptide promotes neurite outgrowth, synaptic plasticity, and neuronal survival.

Comparison with Similar Compounds

Key Mechanisms:

- Neuroprotection : FGL reduces neuronal apoptosis in models of ischemia, Alzheimer’s disease (AD), and traumatic brain injury (TBI) .

- Anti-Inflammatory Action : Modulates IL-4 secretion from glial cells, suppresses microglial activation, and inhibits pro-inflammatory cytokines like interleukin-1 beta (IL-1β) .

- Synaptic Plasticity : Enhances long-term potentiation (LTP) in the dentate gyrus and promotes synaptogenesis .

- Neurogenesis : Attenuates kindling-induced hippocampal cell proliferation at higher doses (10 mg/kg) but lacks proneurogenic effects in healthy models .

FGL has entered clinical trials for neurodegenerative diseases, including AD and stroke, due to its favorable pharmacokinetics and brain penetration via intranasal/subcutaneous administration .

Comparison with Similar Compounds

FGL’s functional profile overlaps with other FGFR agonists and NCAM-derived peptides, but critical distinctions exist in mechanisms, efficacy, and safety.

Table 1: Comparative Analysis of FGL and Related Compounds

Key Findings:

Mechanistic Divergence :

- Unlike FGF2, which broadly activates FGFR1–4, FGL selectively targets FGFR1 with minimal off-target effects .

- FGL uniquely modulates GSK3β activity (via Ser9 phosphorylation), reducing tau hyperphosphorylation and Aβ toxicity in AD models .

Disease-Specific Efficacy :

Biological Activity

The FGL peptide, derived from the neural cell adhesion molecule (NCAM), has garnered attention for its diverse biological activities, particularly in neuroprotection, neurotrophic effects, and anti-inflammatory properties. This article synthesizes findings from various studies, emphasizing the peptide's mechanisms of action, experimental results, and potential therapeutic applications.

Overview of FGL Peptide

FGL is a 15-amino-acid peptide that mimics the FG loop of NCAM and interacts with fibroblast growth factor receptor 1 (FGFR1). It plays a crucial role in neuronal differentiation, survival, and synaptic plasticity. Research indicates that FGL has significant implications for treating neurodegenerative diseases due to its ability to enhance cognitive function and modulate inflammatory responses.

- Neuroprotective Effects :

- Anti-inflammatory Properties :

- Enhancement of Long-term Potentiation (LTP) :

In Vivo Studies

A series of in vivo experiments have illustrated the effects of FGL on aged rats and models of neurodegeneration:

- Cognitive Function Improvement :

- Neurogenesis :

Case Studies

A notable case study involved a phase I clinical trial evaluating the safety and tolerability of FGL in humans. Preliminary results indicated that patients experienced no significant adverse effects, supporting further investigation into its efficacy for neurodegenerative conditions like Alzheimer’s disease .

Data Summary

Q & A

Q. What molecular mechanisms underlie FGL peptide's effects on neural plasticity and cognitive enhancement?

FGL binds to fibroblast growth factor receptor 1 (FGFR1), activating downstream signaling pathways that promote neurite outgrowth, synaptogenesis, and synaptic plasticity. This is mediated through NCAM-mimetic interactions, which enhance AMPA receptor trafficking and long-term potentiation (LTP) in the hippocampus. Key methodologies include FGFR phosphorylation assays, electrophysiological recordings of LTP (e.g., in the dentate gyrus), and immunohistochemical analysis of synaptic markers .

Q. What in vitro models are commonly used to study FGL's neurotrophic effects?

PC12 cells, a rat pheochromocytoma cell line, are widely used to assess FGL's proliferative and anti-apoptotic effects. Experimental protocols involve:

- Proliferation assays : Cell Counting Kit-8 (CCK-8) to measure absorbance changes after FGL treatment (e.g., 1% FGL solution increased proliferation by 20% vs. controls) .

- Apoptosis models : H₂O₂-induced oxidative stress followed by flow cytometry to quantify apoptotic cells. FGL reduces caspase-3 activation and nuclear factor kappa B (NF-κB) mRNA expression .

Q. How is FGL peptide administered in experimental settings, and what are its pharmacokinetic properties?

FGL is administered via subcutaneous, intranasal, or intracerebroventricular routes. Pharmacokinetic studies in rats show detectable cerebrospinal fluid (CSF) concentrations within 10 minutes post-administration, with stable levels for up to 5 hours. In humans, intranasal delivery achieves therapeutic brain penetration, critical for translational studies. Doses range from 2–10 mg/kg in rodents, with higher doses (10 mg/kg) attenuating hippocampal hyperproliferation in epilepsy models .

Advanced Research Questions

Q. How do contradictory findings on FGL's pro-epileptogenic vs. neuroprotective effects inform its therapeutic potential?

While FGL exhibits neuroprotection in ischemia and Alzheimer’s models, it accelerates epileptogenesis in kindling models by reducing the number of stimulations required to induce generalized seizures (e.g., 7 stimulations vs. 10 in controls). This paradox may stem from FGFR-mediated plasticity promoting hyperexcitable networks. Researchers must contextualize FGL's effects by disease stage: beneficial in neurodegeneration but risky in epileptogenesis. Key models include amygdala kindling (mice) and Aβ25-35-induced CA1 neuronal loss (rats) .

Q. What experimental strategies address FGL's differential effects in healthy vs. pathological neural environments?

- Pathological models : Administer FGL post-injury (e.g., post-stroke or Aβ injection) to exploit its anti-inflammatory and pro-survival effects. In Aβ-treated rats, FGL rescues CA1 pyramidal cell loss and memory deficits .

- Healthy models : Use lower doses (≤2 mg/kg) to avoid disrupting baseline plasticity. Electrophysiological monitoring (e.g., field EPSP slopes) helps detect unintended LTP overactivation .

Q. What methodologies are critical for assessing FGL's impact on long-term synaptic plasticity in vivo?

- LTP measurement : High-frequency stimulation of the lateral perforant path (LPP) in awake rats, with FGL enhancing late-phase LTP (150% potentiation vs. 120% in controls) .

- Immunohistochemistry : Track FGL diffusion using anti-FGL antibodies, confirming neuronal localization within 10–30 minutes post-injection .

- Behavioral assays : Morris water maze for spatial learning and fear conditioning for memory consolidation (e.g., FGL improves retention at 28 days post-training) .

Key Methodological Recommendations

- Batch Consistency : For sensitive assays (e.g., electrophysiology), request peptide content analysis and TFA removal (<1%) to minimize variability .

- Model Selection : Use aged rodents or injury models to mirror human neurodegenerative conditions, avoiding confounding effects in healthy systems .

- Data Interpretation : Cross-validate findings with multiple endpoints (e.g., combine LTP data with Morris water maze results) to distinguish acute vs. long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.